BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery of Krypton Difluoride: A Technical
Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Krypton difluoride

Cat. No.: B084267

A Whitepaper on the Pioneering Synthesis and Characterization of a Noble Gas Compound

For Researchers, Scientists, and Drug Development
Professionals
Abstract

The year 1963 marked a pivotal moment in the understanding of chemical bonding with the first
synthesis of krypton difluoride (KrF2), challenging the long-held belief of the chemical
inertness of noble gases.[1][2] This technical guide delves into the historical discovery of KrFz,
providing an in-depth analysis of the pioneering experimental protocols, the key scientists
involved, and the initial characterization of this highly reactive compound. Detailed
methodologies for the seminal synthesis techniques, including electrical discharge and
photochemical methods, are presented. Quantitative data from early studies are summarized,
and logical workflows of the experimental setups are visualized to offer a comprehensive
resource for researchers in chemistry and related fields.

Introduction: Overturning the Doctrine of Inerthess

For decades, the elements of Group 18, the noble gases, were considered chemically inert due
to their completely filled valence electron shells.[3] However, the early 1960s witnessed a
paradigm shift in this understanding. Following the groundbreaking synthesis of the first xenon
compound in 1962, the scientific community was poised for further exploration into the
reactivity of other noble gases.[1][3] This ambition was realized in 1963 with the independent
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successful syntheses of krypton difluoride (KrF2), a volatile, colorless solid.[2][3] This
discovery was a significant milestone, demonstrating that krypton, despite its high ionization
potential, could form stable chemical bonds.

This whitepaper provides a detailed technical account of the initial discovery, synthesis, and
characterization of krypton difluoride, with a focus on the experimental methodologies that
paved the way for the now-established field of noble gas chemistry.

The Seminal Syntheses of 1963

The first successful preparations of krypton difluoride were reported in 1963 by two
independent research groups, employing different high-energy techniques to induce the
reaction between krypton and fluorine.

The Electrical Discharge Method: Turner and Pimentel

At the University of California, Berkeley, J. J. Turner and G. C. Pimentel utilized an electrical
discharge method.[3] Their approach involved the co-condensation of a mixture of fluorine and
krypton at cryogenic temperatures, followed by the application of an electrical discharge to
provide the energy required for the reaction.

The Photochemical Method: Lucia V. Streng

Concurrently, Lucia V. Streng reported the synthesis of krypton difluoride using a
photochemical approach. This method involved irradiating a mixture of krypton and fluorine with
ultraviolet light, which provided the necessary activation energy for the formation of KrF-.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that led to the
first synthesis and identification of krypton difluoride. These protocols are based on the
original publications from 1963 and represent the state-of-the-art techniques of that era.

Synthesis by Electrical Discharge (Turner and Pimentel
Method)
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This method relies on generating a plasma from a mixture of krypton and fluorine to initiate the

formation of krypton difluoride.

Materials and Equipment:

Gaseous fluorine (F2)
Gaseous krypton (Kr)
Liguid nitrogen

A custom-built low-temperature, gas-phase electrical discharge apparatus. This typically
consists of a Pyrex reaction vessel with two electrodes, a vacuum line, and a cold finger for
product condensation.

High-voltage power supply for generating the electrical discharge.

Infrared spectrometer for product identification.

Procedure:

A gaseous mixture of fluorine and krypton, in a ratio of approximately 1:1 to 2:1, is prepared
in a vacuum line.

The reaction vessel is evacuated to a high vacuum and then cooled to -196 °C using liquid
nitrogen.

The F2/Kr gas mixture is introduced into the cooled reaction vessel to a pressure of 40 to 60
torr.

A high-voltage electrical discharge (arc) is passed through the gaseous mixture. The exact
voltage and current would have been optimized for the specific apparatus, but would be in
the kilovolt range.

The discharge is maintained for a period sufficient to allow for the formation of a solid
product on the cold surfaces of the vessel.
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 After the reaction, the discharge is turned off, and any unreacted gases are pumped away at
low temperature.

e The reaction vessel is allowed to slowly warm up, and the volatile KrF2 product is collected
on a cold finger maintained at -78 °C.

e The collected product, a white solid, is then analyzed, typically by infrared spectroscopy, to
confirm its identity.

Photochemical Synthesis (Streng Method)

This method utilizes ultraviolet radiation to initiate the reaction between krypton and fluorine.
Materials and Equipment:

e Gaseous fluorine (F2)

e Gaseous krypton (Kr)

o Areaction vessel made of a UV-transparent material (e.g., Pyrex, Vycor, or quartz).

e AUV light source capable of emitting in the 303—313 nm range.

e A cooling system to maintain the reaction vessel at cryogenic temperatures.

e Vacuum line for gas handling.

o Apparatus for product collection and analysis.

Procedure:

e The UV-transparent reaction vessel is thoroughly cleaned, passivated with fluorine gas, and
evacuated.

o A mixture of krypton and fluorine gas is introduced into the reaction vessel.

e The vessel is cooled to a temperature at which the reactants will condense as a solid
mixture.
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e The solid mixture is then irradiated with UV light from the external source. Harder UV
radiation is detrimental to the production of KrF.

e The irradiation is continued for a sufficient duration to allow for the formation of KrF2.
o Following irradiation, the unreacted gases are removed under vacuum at low temperature.
e The KrF2 product is isolated by sublimation to a colder collection surface.

Quantitative Data

The initial characterization of krypton difluoride provided crucial data on its physical and
chemical properties. The following tables summarize the key quantitative findings from early
studies.

Table 1: Physical and Structural Properties of Krypton Difluoride

Property Value
Appearance Colorless solid
Molecular Geometry Linear
Kr-F Bond Distance 188.9 pm

- Decomposes at room temperature, stable at -78
Stability

°C

Crystal Structure (a-phase) Body-centered tetragonal

Table 2: Thermodynamic and Spectroscopic Data for Krypton Difluoride

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b084267?utm_src=pdf-body
https://www.benchchem.com/product/b084267?utm_src=pdf-body
https://www.benchchem.com/product/b084267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Parameter Value

Heat of Formation (gas) 14.4 + 0.8 kcal/mol (endothermic)

Average Kr-F Bond Energy 11 kcal/mol

Symmetric Stretch (vi) 449 cm~! (Raman)

Asymmetric Stretch (vs) 588 cm™1 (Infrared)

Bending Mode (v2) 232.6 cm™1 (Infrared)
Visualizations

The following diagrams illustrate the logical workflow of the pioneering synthesis methods for

krypton difluoride.

Click to download full resolution via product page

Caption: Workflow for the Electrical Discharge Synthesis of KrF2.

Preparation

Reaction Isolation & Analysis

Click to download full resolution via product page

Caption: Workflow for the Photochemical Synthesis of KrF-.
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Conclusion

The discovery of krypton difluoride in 1963 was a landmark achievement in chemistry,
fundamentally altering the understanding of the reactivity of noble gases. The electrical
discharge and photochemical methods, though challenging by modern standards,
demonstrated that with sufficient energy input, even an element as seemingly inert as krypton
could be coaxed into forming stable compounds. The initial characterization of KrF2 laid the
groundwork for a new field of chemistry and highlighted its potential as a powerful fluorinating
agent. This technical guide serves as a detailed record of this historic discovery, providing
valuable insights for researchers and scientists into the origins of noble gas chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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